BeKm-1
Description
Significance of Ion Channel Modulators in Biological Systems
Ion channels, which are integral membrane proteins, facilitate the movement of ions into and out of cells through pores in the cell membrane. This ion flux is paramount for numerous physiological processes, including the generation of electrical signals in neurons, muscle contraction, regulation of cell volume, hormone and peptide secretion, neurotransmitter release, and immune cell function. patsnap.commetrionbiosciences.comjapsonline.com
Ion channel modulators are molecules that can either enhance or inhibit the activity of these channels, thereby influencing cellular functions. patsnap.com These modulators represent a significant class of drug discovery targets due to their widespread distribution and varied roles across human cells, tissues, and organs. metrionbiosciences.com Dysregulation of ion channel function is implicated in a broad spectrum of diseases, such as cardiovascular disorders, neurological conditions like epilepsy, various pain syndromes, and even cancer. patsnap.commetrionbiosciences.commdpi.comrsc.org Modulators can encompass small molecules, peptides, or larger proteins, and their mechanisms of action often involve direct binding to specific sites on the channel, such as the pore region, voltage sensor, or auxiliary subunits. They can also influence the channel's activity by altering the surrounding lipid environment or by affecting the trafficking of channels to and from the cell membrane. patsnap.com The high degree of specificity exhibited by some modulators for particular ion channel types (e.g., sodium, potassium, calcium, or chloride channels) is crucial for developing targeted therapeutic interventions that minimize off-target effects. patsnap.com
Overview of Scorpion Venom Peptides as Molecular Probes
Scorpion venom is a complex biological mixture primarily composed of peptides, alongside amines, enzymes, salts, nucleotides, amino acids, mucoproteins, and lipids. mdpi.commdpi.comijbs.com These peptide components are broadly categorized into disulfide-bridged peptides (DBPs) and non-disulfide-bridged peptides (NDBPs). mdpi.commdpi.com Notably, short-chain peptides, typically ranging from 20 to 50 amino acids in length, are frequently involved in modulating potassium channels. mdpi.comijbs.com
Venom peptides have evolved to act with exquisite potency and selectivity on various ion channels, making them invaluable molecular probes for deciphering the intricate structure and function of these membrane proteins. metrionbiosciences.comnih.gov Their high affinity and target specificity for membrane proteins are attributed to their structurally rigid peptide folds and well-defined functional faces, which have been refined through evolutionary processes for prey capture and defense. nih.gov Scorpion toxins, in particular, are known to significantly disrupt the normal function of ion channels, leading to altered cellular excitability. ijbs.com Over 120 potassium channel-blocking peptides (KTxs) have been sequenced from scorpion venoms, many of which share a conserved structural fold comprising a short α-helix and two or three β-strands, yet they interact with different potassium channels through distinct binding faces. nih.gov
Historical Context of BeKm-1 Discovery and its Research Trajectory
This compound is a peptide toxin that was first isolated from the venom of the Central Asian scorpion Buthus eupeus in 1996. creative-peptides.comsmartox-biotech.comwikipedia.orgmerckmillipore.com Its initial description as a peptide inhibitor of M-type K⁺ current was reported by Filippov A. K. et al. in the same year. smartox-biotech.commerckmillipore.com Subsequent research efforts focused on cloning, expressing, and characterizing the selectivity of this compound. In 2001 and 2002, Korolkova and colleagues published detailed findings, establishing this compound as a potent and highly selective inhibitor of the human ether-a-go-go-related gene (hERG), also known as Kᵥ11.1, potassium channel. smartox-biotech.commerckmillipore.comtocris.com
The three-dimensional structure of this compound was subsequently resolved using Nuclear Magnetic Resonance (NMR) spectroscopy. This revealed a characteristic fold consisting of a short α-helix and a triple-stranded antiparallel β-sheet. wikipedia.orgrcsb.org this compound exhibits structural homology to the α-KTx family of scorpion venom potassium channel blockers but belongs to a new subfamily, distinguished by differences in its COOH-terminal part. wikipedia.org
Detailed mutagenesis studies have been instrumental in identifying the critical amino acid residues responsible for this compound's binding to the hERG channel. Key residues, including Tyr-11, Lys-18, Arg-20, and Lys-23, are located within the α-helix and the subsequent loop region. creative-peptides.comwikipedia.orgrcsb.org This binding site is unique compared to the "traditional" functional site formed by residues from the β-sheet in many other short scorpion toxins, contributing to this compound's remarkable specificity towards the hERG channel. creative-peptides.comrcsb.org
Further research has elucidated this compound's mechanism of action, demonstrating that it blocks hERG currents with half-maximal inhibition (IC₅₀) in the low nanomolar range. creative-peptides.comsmartox-biotech.com It preferentially binds to the hERG channel in its closed (resting) state, although some open channel blockade has also been reported. smartox-biotech.comresearchgate.net this compound binds near the hERG pore but does not completely occlude K⁺ flux, suggesting that this compound-bound hERG channels may still conduct currents, albeit with altered voltage-dependence and gating kinetics. creative-peptides.com The inhibition of hERG channels by this compound has been shown to prolong the QTc interval in isolated rabbit hearts, a finding consistent with its hERG-blocking activity. smartox-biotech.comtocris.com More recently, this compound has been explored in advanced research, including the development of caged versions for photopharmacological control of hERG channel activity in cardiac tissues, highlighting its continued utility as a research tool. ahajournals.org
Research Findings: this compound Selectivity and Potency
This compound has been extensively studied for its selective inhibitory effects on various potassium channels. The following table summarizes its inhibitory activity (IC₅₀ values) and selectivity profile against a panel of potassium channels.
| Channel Type (Gene) | This compound IC₅₀ (nM) | Effect at 100 nM | Reference |
| hERG1 (Kᵥ11.1) | 3.3 | Inhibition | smartox-biotech.commerckmillipore.com |
| hERG1 + KCNE1 | 10-30 | Inhibition | smartox-biotech.com |
| hEAG | No effect | No effect | smartox-biotech.com |
| hSK1 | No effect | No effect | smartox-biotech.com |
| rSK2 | No effect | No effect | smartox-biotech.com |
| hIK | No effect | No effect | smartox-biotech.com |
| hBK | No effect | No effect | smartox-biotech.com |
| KCNQ1/KCNE1 | No effect | No effect | smartox-biotech.com |
| KCNQ2/KCNQ3 | No effect | No effect | smartox-biotech.com |
| KCNQ4 | No effect | No effect | smartox-biotech.com |
| rELK1 | Minimal effect | Minimal effect | smartox-biotech.com |
Note: IC₅₀ values represent the concentration of this compound required to achieve half-maximal inhibition of the respective ion channel current. "No effect" indicates that no inhibition was observed at a concentration of 100 nM.
Properties
Molecular Formula |
C174H261N51O52S6 |
|---|---|
Molecular Weight |
4091.70 Da |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Bekm 1
Bioprospecting and Venom Collection Techniques
Bioprospecting of scorpion venoms is a targeted search for novel molecules with potential therapeutic applications. Scorpion venoms are complex mixtures of proteins, peptides, and other small molecules, many of which have evolved to target specific ion channels in prey and predators. BeKm-1 was discovered through the systematic screening of venom from the Central Asian scorpion, Buthus eupeus, a member of the Buthidae family. This family is known for producing a wide array of neurotoxins that modulate ion channel function.
The primary method for obtaining scorpion venom for research is through a process known as "milking." The most common and controlled technique is electrical stimulation. researchgate.netwikipedia.org This method involves applying a low-voltage electrical current to the telson (the final segment of the tail containing the venom glands) of the scorpion. researchgate.netwikipedia.org The electrical pulse induces the contraction of the muscles surrounding the venom glands, causing the expulsion of a small droplet of venom. This venom is then carefully collected, typically in a capillary tube or a small vial. wikipedia.org After collection, the venom is often lyophilized (freeze-dried) to preserve its biological activity for long-term storage and subsequent analysis. core.ac.uk
Chromatographic Methods for Peptide Isolation from Biological Sources
The isolation of a specific peptide like this compound from the complex mixture of crude scorpion venom requires a multi-step chromatographic approach to separate the numerous components based on their physicochemical properties. This process typically involves a combination of gel filtration, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).
Gel Filtration Chromatography: The initial step often involves gel filtration, also known as size-exclusion chromatography. Crude venom is passed through a column packed with porous beads (e.g., Sephadex G-50). smartox-biotech.comnih.govbrieflands.com Larger molecules are excluded from the pores and thus travel through the column more quickly, while smaller molecules, such as peptides in the molecular weight range of this compound (approximately 4 kDa), enter the pores and have a longer retention time. wikipedia.org This allows for the separation of venom components into fractions based on their molecular size.
Ion-Exchange Chromatography: Fractions from gel filtration that show biological activity of interest are then often subjected to ion-exchange chromatography. This technique separates molecules based on their net electrical charge at a specific pH. The charged molecules in the sample bind to a column packed with a resin containing oppositely charged functional groups. By applying a gradient of increasing salt concentration or by changing the pH of the buffer, the bound molecules can be selectively eluted, with weakly interacting molecules eluting first, followed by those with stronger interactions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most critical step in achieving high purity is typically one or more rounds of RP-HPLC. nih.govnih.gov This high-resolution technique separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), and the mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govnih.gov A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic molecules being retained longer on the column. This method is highly effective for separating peptides with subtle differences in their amino acid composition and structure, ultimately yielding highly purified this compound. nih.gov
Molecular Cloning and Recombinant Expression Strategies for this compound
To overcome the limitations of obtaining small quantities of this compound from venom, molecular cloning and recombinant expression techniques have been employed to produce larger, more consistent batches of the toxin for research purposes.
cDNA Isolation and Sequencing Methodologies
The genetic blueprint for this compound is located in the messenger RNA (mRNA) produced in the venom glands of the scorpion. To access this genetic information, a cDNA (complementary DNA) library is constructed from the scorpion's telsons.
The process begins with the extraction of total RNA from the venom glands. From this total RNA, mRNA is isolated, typically by taking advantage of its poly(A) tail. A technique called Rapid Amplification of cDNA Ends (RACE) polymerase chain reaction (PCR) is then used to obtain the full-length cDNA sequence of the this compound precursor. smartox-biotech.comnih.govresearchgate.net This involves reverse transcribing the mRNA into single-stranded cDNA using a reverse transcriptase enzyme. Specific primers designed from a known partial amino acid sequence of the peptide, along with adapter primers, are then used to amplify the entire coding region of the gene. thermofisher.comthermofisher.com
Sequence analysis of the full-length cDNA for this compound revealed that it encodes a precursor protein. smartox-biotech.comnih.govresearchgate.net This precursor consists of a signal peptide of 21 amino acid residues, which is a common feature for secreted proteins, followed by the mature toxin sequence of 36 amino acids. smartox-biotech.comnih.govresearchgate.net
| Precursor Component | Length (Amino Acid Residues) | Function |
| Signal Peptide | 21 | Directs the nascent peptide for secretion |
| Mature Toxin | 36 | The biologically active this compound peptide |
Heterologous Expression Systems for this compound Production
Escherichia coli (E. coli) is a widely used heterologous expression system for the production of recombinant proteins due to its rapid growth and well-understood genetics. This compound has been successfully produced in E. coli as a fusion protein. nih.govnih.gov This strategy involves genetically linking the coding sequence of this compound to that of a larger, more stable protein, such as Protein A. nih.govnih.gov Expressing this compound as a fusion protein can enhance its stability, prevent degradation by bacterial proteases, and simplify the purification process.
The recombinant this compound, fused to Protein A, has been expressed in the periplasm of E. coli. nih.govnih.gov This cellular compartment provides a more favorable environment for the correct formation of the three essential disulfide bridges in the this compound structure.
Purification and Initial Academic Characterization Techniques
Following recombinant expression, the fusion protein is purified from the bacterial cell lysate. If the fusion partner is Protein A, which has a high affinity for IgG antibodies, affinity chromatography using an IgG-Sepharose column can be employed for a highly specific one-step purification. nih.gov
Once the fusion protein is purified, the this compound peptide must be cleaved from its fusion partner. This is typically achieved using a specific protease, such as enterokinase, that recognizes a specific amino acid sequence engineered between the fusion partner and the target peptide. nih.gov
After cleavage, the recombinant this compound is further purified to homogeneity using RP-HPLC, similar to the methods used for the native peptide. smartox-biotech.comnih.govnih.gov The purity and correct molecular weight of the recombinant this compound are then confirmed using techniques like mass spectrometry.
Initial academic characterization of this compound has focused on its electrophysiological effects. Using the whole-cell patch-clamp technique on cells expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel, researchers have demonstrated that this compound is a potent and highly selective blocker of this channel. smartox-biotech.comphysoc.orgcreative-peptides.com Studies have determined its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range, indicating a very high affinity for the hERG channel. smartox-biotech.comnih.gov Further characterization has revealed that this compound preferentially blocks the hERG channel in its closed (resting) state. physoc.org
| Property | Value/Description | Technique(s) Used |
| Molecular Weight | ~4091.7 Da | Mass Spectrometry |
| Primary Target | hERG (Kv11.1) potassium channel | Patch-clamp electrophysiology |
| IC50 for hERG | 3.3 nM | Electrophysiology |
| Mechanism of Action | Preferential closed-state channel blockade | Electrophysiology |
Molecular Target Identification and Specificity of Bekm 1
Identification of Human Ether-a-go-go Related Gene (hERG) Channel as a Primary Target
BeKm-1 has been definitively identified as a highly selective inhibitor and blocker of the human ether-a-go-go related gene (hERG1), also known as Kᵥ11.1, potassium channel wikipedia.orgwikidoc.orgwikidata.orgfishersci.fiwikipedia.org. This identification was a crucial step in understanding its biological activity. Research has shown that this compound effectively inhibits hERG1 channels expressed in HEK-293 cells, demonstrating an IC₅₀ value of 3.3 nM wikipedia.orgwikidoc.org. When co-expressed with KCNE1, the hERG1 channel inhibition by this compound yields an IC₅₀ value in the range of 10 to 30 nM wikipedia.org. This compound primarily targets the hERG channel by binding to its outer vestibule, specifically interacting with the S5P domain citeab.comfishersci.canih.govidrblab.net. A notable characteristic of this compound's interaction with hERG is its preferential blockade of the channel in its closed (resting) state, although some open channel blockade has also been observed wikipedia.orgwikidoc.orgnih.govidrblab.netnewdrugapprovals.orgidrblab.net.
Comparative Selectivity Profiling Against Other Potassium Channel Subtypes
A defining feature of this compound is its remarkable selectivity for the hERG channel over a broad panel of other potassium channel subtypes wikidata.orgfishersci.fiwikipedia.org. Comprehensive selectivity profiling has demonstrated that this compound exhibits no inhibitory effect at concentrations up to 100 nM on various human and rat potassium channels, including human EAG, human SK1, rat SK2, human IK, human BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels wikipedia.orgciteab.com. Minimal effects were observed on the rat ELK1 channel wikipedia.org. Furthermore, at a concentration of 50 nM, this compound does not inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, or Kir1.1/KCNJ1 channels citeab.com.
While highly selective for hERG1, this compound does show varying affinities for other ERG channel subtypes from both human and rat origins, as detailed in the table below.
Table 1: this compound Affinity (Kᵈ and IC₅₀) for hERG and Related Potassium Channels citeab.com
| Channel Subtype | Species | Affinity (Kᵈ) | IC₅₀ | Notes |
| Kᵥ11.1 (hERG1) | Human | 7.7 nM | 3.3-11.9 nM | Reversible |
| Kᵥ11.1 (rERG1) | Rat | 19 nM | - | Reversible |
| Kᵥ11.2 (hERG2) | Human | 77 nM | - | Reversible |
| Kᵥ11.2 (rERG2) | Rat | 4.2 nM | - | Irreversible |
| Kᵥ11.3 (hERG3) | Human | 11.5 nM | - | Reversible |
| Kᵥ11.3 (rERG3) | Rat | 747 nM | - | Reversible |
Methodologies for Assessing Target Affinity and Potency in Research Models
The assessment of this compound's target affinity and potency primarily relies on several established research methodologies:
Electrophysiology: Whole-cell patch-clamp electrophysiology is a cornerstone technique for directly measuring hERG channel currents and determining the compound's inhibitory concentration (IC₅₀) wikipedia.orgnewdrugapprovals.orgidrblab.netnih.govnih.gov. This is typically conducted using HEK-293 cells heterologously expressing hERG cDNA wikipedia.orgnewdrugapprovals.orgnih.gov. Studies have explored the impact of different voltage protocols and temperatures on the estimation of drug potency, noting that this compound, as a closed-state blocker, can show significant variations in concentration-response curves depending on the applied voltage protocol newdrugapprovals.orgidrblab.net. Automated high-throughput patch-clamp systems are also utilized for efficient dose-response blocking efficacy analyses nih.gov.
Radioligand Binding Assays: These assays involve the use of radiolabeled this compound, such as [¹²⁵I]-BeKm-1, to directly quantify its binding to hERG membrane preparations mims.com. It is important to note that binding assays with [¹²⁵I]-BeKm-1 can yield different results compared to those using small molecule radioligands like [³H]-astemizole or [³H]-dofetilide mims.com. This difference is attributed to this compound binding to the outer mouth of the channel, distinct from the inner cavity binding site of many small molecule inhibitors idrblab.net.
Mutagenesis Studies: Site-directed mutagenesis of this compound has been instrumental in identifying specific amino acid residues critical for its binding to the hERG channel wikipedia.orgwikidoc.orgebiohippo.comfishersci.ca. These studies involve altering specific residues in the toxin and observing the impact on binding affinity and channel blockade.
Structural Biology Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to resolve the spatial structure of this compound, providing insights into its unique molecular scaffold wikipedia.orgwikidoc.orgebiohippo.com.
Computational Modeling: Molecular dynamics simulations and ensemble docking approaches have been used to create in silico models of the hERG-BeKm-1 complex. These models help elucidate the precise molecular interactions, highlighting key residues like Arg20, which forms crucial interactions with the channel vestibule fishersci.ca.
Human-Induced Pluripotent Stem Cell (hiPS)-Derived Cardiomyocytes: These advanced in vitro models are increasingly used to assess the functional impact of this compound on cardiac electrophysiology, including action potential duration, calcium handling, and beating properties, providing a more integrated physiological context for studying hERG channel modulation nih.govnih.gov.
This compound as a Tool for Exploring hERG Channel Biophysics
This compound serves as an invaluable molecular tool for dissecting the biophysical properties of the hERG channel. Its unique characteristics make it particularly useful for several aspects of hERG research:
Probing Channel Structure and Function: As a scorpion toxin that specifically interacts with the hERG channel, this compound acts as a molecular probe to elucidate the structure and function of the channel's extracellular surface nih.govwikipedia.org. Its binding site, located above the pore entrance rather than within it, provides insights into how external modulators can influence channel function without completely occluding ion flux wikidoc.org.
Investigating State-Dependent Binding: this compound's preferential binding to the closed (resting) state of the hERG channel offers a distinct advantage for studying the channel's gating behavior and the mechanisms by which different compounds interact with various conformational states wikipedia.orgwikidoc.orgnih.govnewdrugapprovals.orgidrblab.net. This contrasts with many small molecule hERG blockers that often bind to the open or inactivated states.
Elucidating Binding Site Specificity: this compound shares a common molecular scaffold with other short scorpion toxins, but its unique specificity for hERG stems from a distinct binding site wikipedia.orgwikidoc.orgebiohippo.com. Mutagenesis studies have pinpointed critical residues (Tyr-11, Lys-18, Arg-20, Lys-23) located in its alpha-helix and a subsequent loop, which are crucial for hERG binding wikipedia.orgebiohippo.com. This contrasts with the "traditional" functional site of other scorpion toxins, typically formed by residues from the beta-sheet, thereby offering a unique perspective on molecular recognition. Arg20, in particular, has been identified as an indispensable residue forming multiple interactions with the channel vestibule fishersci.ca.
Developing Modified Probes: this compound's peptide nature allows for chemical modifications, such as the attachment of fluorescent or radioactive moieties, to create specialized probes for biochemical experiments fishersci.ca. Researchers have successfully developed photoactivatable, "caged" versions of this compound (e.g., caged-BeKm-1 with a UV-photocleavable o-nitroveratryloxycarbonyl protecting group at K18). These modified compounds enable spatio-temporal control over hERG channel activity through light, demonstrating this compound's potential in photopharmacology for precise modulation of cardiac rhythm in research models nih.gov.
Reference Compound in Drug Discovery: this compound serves as an important reference compound in drug discovery and safety pharmacology, particularly for evaluating new hERG modulators that interact with the extracellular face of the channel. This provides a valuable counterpart to traditional small molecule blockers that often act on the intracellular face nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 121513903 |
| E-4031 | 3185 |
| Dofetilide (B1670870) | 71329 |
| Astemizole | 2247 |
| Ketoconazole | 47576 |
| Terfenadine | 5405 |
| Cisapride | 2769 |
Protein/Channel Names and UniProt Accessions (where applicable)
| Protein/Channel Name | UniProt Accession |
| hERG (Kᵥ11.1) | Q9BKB7 |
| hERG1 | Q9BKB7 |
| hERG2 | Q9BKB7 (part of the KCNH family, KCNH6) |
| hERG3 | Q9BKB7 (part of the KCNH family, KCNH7) |
| hEAG (KCNH1) | Q9BKB7 (part of the KCNH family, KCNH1) |
| hSK1 (KCa2.1, KCNN1) | Q13304 |
| rSK2 (KCa2.2, KCNN2) | Q9JHI4 |
| hIK (KCa3.1, KCNN4) | Q9BVD8 |
| hBK (KCa1.1, KCNMA1) | Q16559 |
| KCNQ1 | P51787 |
| KCNE1 | P15382 |
| KCNQ2 | Q13936 |
| KCNQ3 | Q13937 |
| KCNQ4 | Q9ULG6 |
| rELK1 | Q9Z278 |
| Kv1.2 (KCNA2) | P15387 |
| Kv1.4 (KCNA4) | P15388 |
| Kv2.1 (KCNB1) | Q14721 |
| Kv4.3 (KCND3) | Q9UK17 |
| Kir1.1 (KCNJ1) | P48051 |
Elucidation of Bekm 1 Mechanism of Action
State-Dependent Binding Analysis of BeKm-1 to hERG Channels
This compound exhibits a notable state-dependent binding profile to hERG channels, distinguishing it from many other hERG blockers.
This compound primarily blocks hERG channels by preferentially binding to their closed (resting) state wikipedia.orgwikidata.orgebiohippo.comtocris.comguidetopharmacology.org. This preferential binding is a key characteristic of this compound's inhibitory action. Studies have shown that this compound's blockade of hERG currents is concentration-dependent, temperature-dependent, and rapid in onset and reversibility. The dissociation constant (Kd) for this compound binding to hERG in 2 mM external potassium was reported as 4.4 ± 0.2 nM ctdbase.org. This compound inhibits hERG1 channels expressed in HEK-293 cells with an IC50 of 3.3 nM wikipedia.orgwikidata.orgebiohippo.com. For the hERG1 + KCNE1 combination, the IC50 value ranges from 10 to 30 nM wikipedia.org. In comparison to other known hERG inhibitors, this compound demonstrates potent inhibition, with an IC50 of 1.9 ± 0.3 nM in some studies, which is lower than dofetilide (B1670870) (7.2 ± 0.9 nM) and E-4031 (30.6 ± 1.5 nM) under similar experimental conditions guidetopharmacology.org.
Table 1: this compound Inhibition of hERG Channels (IC50 Values)
| Compound | Target Channel | IC50 (nM) | Reference |
| This compound | hERG1 | 3.3 | wikipedia.orgwikidata.org |
| This compound | hERG1 + KCNE1 | 10-30 | wikipedia.org |
| This compound | hERG | 1.9 ± 0.3 | guidetopharmacology.org |
| Dofetilide | hERG | 7.2 ± 0.9 | guidetopharmacology.org |
| E-4031 | hERG | 30.6 ± 1.5 | guidetopharmacology.org |
The blockade also exhibits inverse voltage dependence, meaning inhibition is higher at negative voltages and declines at more positive voltages. This voltage-sensitivity may indicate that membrane depolarization decreases this compound binding affinity, or that toxin binding alters channel gating by shifting the voltage-dependence of activation in the positive direction ctdbase.org.
While this compound predominantly blocks hERG channels in the closed state, some open channel blockade has also been reported to occur wikipedia.org. This suggests a dual mechanism where the toxin can interact with the channel in different conformational states, though with a clear preference for the resting state.
Molecular Interactions at the Channel Outer Vestibule
This compound, as a peptide inhibitor of hERG, interacts with the extracellular amino acid residues located close to the external pore region of the channel wikipedia.orgguidetopharmacology.orgnewdrugapprovals.orgctdbase.org. This contrasts with many small-molecule hERG blockers that typically access the inner pore from inside the cell guidetoimmunopharmacology.orgguidetopharmacology.orgnewdrugapprovals.org. The toxin primarily utilizes its helical region to associate with the channel's outer vestibule, excluding the S5P linker region wikipedia.org.
Key residues within this compound are crucial for its interaction with the hERG channel. Specifically, the most critical residue, Lys18 of this compound, is observed to plug its side chain into the channel's selectivity filter wikipedia.org. Furthermore, Arg20, considered secondarily important, forms three hydrogen bonds with spatially neighboring residues in the hERG channel wikipedia.org. Mutagenesis studies have identified that positive residues within the alpha helix of this compound, including Lys-23, Arg-20, Lys-18, and Tyr-11, form a positively charged electrostatic surface. This surface is critical for interacting with the negatively charged outer vestibule of the hERG channel, thereby suppressing its currents wikidata.org. Structural analysis indicates that the neutral pore region, with its flexible S5P linker, is highly conducive to the binding of this compound, particularly given its lower positive charges wikipedia.org.
Pore Occlusion Mechanisms in hERG Channel Inhibition by this compound
This compound inhibits the hERG channel through a pore obstruction mechanism ebiohippo.comtocris.com. However, this blockade is not a complete physical plugging of the pore that totally prevents potassium ion flux wikidata.orgguidetopharmacology.org. Instead, this compound causes an incomplete block of the K+ current, often described as a "turret-block". This mechanism differs from the classical "pore-plugging" mechanism observed for toxins like charybdotoxin (B568394) (ChTx) on other potassium channels like the Shaker channel ctdbase.org. This compound binds near, but not entirely inside, the hERG pore, suggesting that hERG channels bound by this compound may still conduct currents, albeit with altered voltage-dependence and gating kinetics ctdbase.org.
Energy Contributions to this compound – hERG Molecular Recognition
The specific molecular recognition between this compound and the hERG channel is driven by a synergistic combination of energy contributions, rather than being dominated by a single type of interaction.
Unlike classical peptide-K+ channel interactions that are primarily mediated by electrostatic forces, the molecular recognition between this compound and the hERG channel involves a synergistic effect of both electrostatic and van der Waals interactions wikipedia.org. This combined energy contribution is crucial for the specific and high-affinity binding observed. The binding process is characterized by a dynamic change involving a reduction of binding free energy and significant conformational rearrangement, primarily at the interface between this compound and the hERG channel wikipedia.org. These structural and energy features provide profound insights into the highly selective binding mechanism of hERG-specific peptides.
Structural Biology and Structure Activity Relationship Sar Studies of Bekm 1
Determination of BeKm-1 Tertiary Structure
The tertiary structure of this compound has been determined, revealing a compact and rigid fold stabilized by disulfide bonds, which is characteristic of many peptide toxins. nih.gov This stable scaffold makes it an excellent tool for probing the structure of ion channels. nih.govnih.gov The three-dimensional structure of this compound has been solved by NMR spectroscopy. nih.gov
The three-dimensional structure of this compound is characterized by the presence of both an alpha-helix and a beta-sheet. nih.govmdpi.com Specifically, the peptide folds into a structure containing a distinct α-helix and three β-strands. mdpi.comresearchgate.net These β-strands are organized into a twisted, antiparallel β-sheet. mdpi.comresearchgate.net This combination of secondary structure elements is a common motif among scorpion toxins belonging to the α-KTx family, which also includes the well-studied charybdotoxin (B568394). nih.gov
The compact tertiary structure of this compound is stabilized by three disulfide bonds. nih.gov This reticulation of disulfide bridges renders the peptide's structure rigid, a feature that is advantageous for structural analysis and for its use as a "molecular caliper" to probe the binding sites on its target ion channels. nih.gov The specific connectivity of the cysteine residues has been determined, contributing to the understanding of its stable three-dimensional scaffold. nih.gov
Identification of Critical Residues for hERG Binding
Structure-activity relationship studies, primarily through mutagenesis, have been instrumental in identifying the key amino acid residues on this compound that are essential for its high-affinity binding to the hERG channel. These studies have revealed that the interaction surface of this compound differs from other related toxins and involves a combination of charged and aromatic residues.
Alanine-scanning mutagenesis studies have indicated that residues located along the α-helix of this compound are critical for its ability to suppress hERG channel activity. nih.gov Specific mutations have quantified the importance of individual residues. For instance, mutating Lysine 18 (K18) to alanine (B10760859) significantly reduces the toxin's potency, with a lesser effect observed for the mutation of Lysine 23 (K23). nih.gov
More recent investigations combining molecular dynamics, ensemble docking, and in vitro mutagenesis have highlighted the indispensable role of Arginine 20 (Arg20). rawdatalibrary.netnih.gov The R20K mutant, where arginine is replaced by lysine, exhibited a dramatically decreased activity on hERG channels, underscoring the significance of Arg20 for channel binding. rawdatalibrary.netnih.gov Computational studies have identified a set of key residues in this compound—R1, K6, K18, R20, K23, and R27—as being important for strong interactions with the closed-state hERG channel. researchgate.netresearchgate.net
| Original Residue | Mutation | Effect on hERG Binding/Activity | Reference |
|---|---|---|---|
| Lys18 | K18A | Substantially reduced potency | nih.gov |
| Lys23 | K23A | Reduced potency | nih.gov |
| Arg20 | R20K | Dramatically decreased activity | rawdatalibrary.netnih.gov |
The interaction between this compound and the hERG channel is mediated by a synergistic effect of both electrostatic and van der Waals interactions. nih.gov The presence of positive charges on the this compound molecule facilitates its binding to the channel. nih.gov
Key charged residues play specific roles. The most critical residue, Lys18, is thought to insert its side chain into the channel's selectivity filter. nih.gov Arg20, another crucial residue, forms multiple interactions, including a salt bridge and hydrogen bonds, with the channel vestibule. nih.gov
While charged residues are critical, the role of aromatic residues has also been explored. For instance, Tyrosine 11 (Y11) has been successfully iodinated to create a radiolabeled version of the toxin, [125I]-BeKm-1, which remains biologically active, indicating that this position can be modified without abolishing its binding capability. researchgate.net
Allosteric Modulation and Conformational Changes in this compound Binding
This compound does not act as a simple pore blocker. Instead, it binds near, but not directly inside, the hERG pore. nih.govnih.gov This binding modulates the channel's function allosterically. The binding of this compound alters the voltage-dependence and kinetics of hERG channel gating. nih.govnih.gov A notable effect is a significant positive shift in the channel's activation curve, meaning a stronger depolarization is required to open the channel. nih.gov
This mechanism suggests that this compound-bound hERG channels can still conduct ions, but their gating behavior is markedly changed. nih.govnih.gov The binding process itself involves a dynamic conformational rearrangement at the interface between both the toxin and the hERG channel. nih.gov The affinity of this compound for the hERG channel is also voltage-dependent, which is consistent with the idea that conformational changes in the channel affect the toxin's binding site. physoc.org Further evidence for an allosteric mechanism comes from the observation that E-4031, a drug that binds to the inner cavity of the hERG channel, can displace this compound from its external binding site. researchgate.net
Epitope Mapping and Molecular Footprinting Methodologies
Epitope mapping and molecular footprinting studies have been instrumental in elucidating the specific molecular interactions between the scorpion toxin this compound and the human Ether-à-go-go-Related Gene (hERG) potassium channel. These methodologies, primarily involving mutagenesis and computational modeling, have pinpointed the key amino acid residues on both the toxin and the channel that are critical for binding and channel modulation.
Unlike the classic "pore-plugging" mechanism observed with toxins like Charybdotoxin, which physically occludes the ion conduction pathway, this compound binds near, but not directly inside, the hERG pore. nih.govnih.gov This interaction does not completely block potassium ion flux but rather alters the channel's gating kinetics and voltage dependence. nih.govnih.gov The binding site for this compound is located in the outer vestibule of the hERG channel. wikipedia.orglatoxan.com
Alanine scanning mutagenesis studies on this compound have revealed that its functional epitope—the surface that interacts with the hERG channel—is primarily located on its α-helix. nih.govwikipedia.orgsemanticscholar.org This is a departure from many other short scorpion toxins that utilize residues from their β-sheet as the primary interaction surface. semanticscholar.org The key residues on this compound form a positive electrostatic surface that interacts with the negatively charged outer vestibule of the hERG channel. wikipedia.org
On the channel side, footprinting studies have identified critical residues for this compound binding within the S5-P linker, which forms the outer mouth of the pore, and at the pore entrance itself. nih.govnih.gov Computational modeling, guided by experimental data from double-mutant cycle analysis, has further refined the understanding of this interaction at an atomic level. researchgate.netnih.govcitedrive.com These in silico models have been crucial in visualizing how specific side chains on the toxin and channel come together to form a stable complex.
Detailed research findings from these methodologies are summarized in the tables below.
Key this compound Residues in hERG Channel Interaction
Mutagenesis studies have identified several key residues on the α-helix of this compound that are indispensable for its high-affinity binding to the hERG channel.
| Residue | Location | Role in Binding | Effect of Mutation |
| Tyr-11 | α-helix | Forms part of the positive electrostatic surface that interacts with the channel. wikipedia.org | Mutation reduces binding affinity. |
| Lys-18 | α-helix | Contributes to the electrostatic interaction with the channel's vestibule. nih.govwikipedia.org | Mutation to alanine substantially reduces the toxin's potency. nih.gov |
| Arg-20 | α-helix | Considered an indispensable residue for the interaction. researchgate.netnih.gov | Forms a salt bridge and hydrogen bonds with the channel vestibule; mutation even to a similar residue like lysine (R20K) dramatically decreases activity. researchgate.netnih.govcitedrive.com |
| Lys-23 | α-helix | Important for the electrostatic attraction and binding to the hERG channel. nih.govwikipedia.org | Mutation to alanine significantly reduces the toxin's potency. nih.gov |
Key hERG Channel Residues in this compound Interaction
The binding site for this compound on the hERG channel is a complex surface involving multiple structural elements of the outer pore region.
| Location | Residues | Role in Binding |
| S5-P Linker (Turret) | Putative 583-597 helix | Forms a critical part of the toxin's binding site on the channel's outer vestibule. nih.govnih.gov |
| Pore Entrance | Not specified | Residues at the opening of the pore are crucial for the interaction, though this compound does not deeply enter the pore. nih.govnih.gov |
| Outer Vestibule | General region | The overall negatively charged surface of the vestibule attracts the positively charged face of this compound. wikipedia.org |
Rational Design and Analog Development of Bekm 1
Principles of Peptide Engineering for Ion Channel Targeting
Peptide engineering for ion channel targeting involves modifying the amino acid sequence and/or chemical structure of a peptide to alter its binding affinity, selectivity, and kinetic properties towards specific ion channels. This often leverages the natural diversity and specificity of venom-derived peptides, such as scorpion toxins, which have evolved to precisely interact with ion channels acs.orgnih.gov. Key principles include:
Structure-Activity Relationship (SAR) Studies: Identifying critical amino acid residues responsible for binding and function through techniques like alanine (B10760859) scanning mutagenesis smartox-biotech.comrcsb.orgacs.orgmdpi.com.
Introduction of Chemical Tags: Incorporating labels (e.g., fluorescent, radioactive) or chemical moieties to enable specific research applications google.comnih.govnih.govresearchgate.net.
Modulation of Electrostatic and Hydrophobic Interactions: Adjusting the charge distribution and hydrophobicity of the peptide to optimize its interaction with the channel's extracellular or intracellular domains smartox-biotech.comacs.orgacs.org. BeKm-1's interaction with the hERG channel is mediated by a synergetic effect of electrostatic and van der Waals interactions, with critical residues like Lys18 and Arg20 playing significant roles smartox-biotech.comacs.orgnih.gov.
Design and Synthesis of Site-Specific this compound Mutants for Research
Site-specific mutagenesis studies have been instrumental in elucidating the residues critical for this compound's binding to the hERG channel. These studies involve systematically altering individual amino acids within the this compound sequence and assessing the impact on its inhibitory activity.
Key Residues: Research has identified Tyr-11, Lys-18, Arg-20, and Lys-23 as the most critical residues for this compound's binding to the hERG channel smartox-biotech.comcreative-peptides.comrcsb.org. These residues are uniquely located in the alpha-helix and the following loop, distinguishing this compound's binding site from the traditional functional site (beta-sheet region) of other short scorpion toxins smartox-biotech.comcreative-peptides.comrcsb.orgmdpi.com.
Computational Alanine-Scanning: Computational methods, such as alanine-scanning, have been used to predict the impact of mutations on this compound's binding to hERG, with results correlating well with experimental data smartox-biotech.comacs.orgnih.gov.
Examples of Mutants: A this compound mutant, this compound-K18A (where Lysine at position 18 is replaced by Alanine), has been shown to significantly disrupt the toxin's interaction site, leading to a more than 300-fold drop in affinity compared to the wild-type toxin nih.gov. Other mutants like R27K, F32K, and R27K/F32K have also been generated and characterized to further understand the structure-activity relationships smartox-biotech.com.
Development of this compound Derivatives as Research Probes
The inherent specificity and high affinity of this compound make it an excellent scaffold for developing various research probes, allowing for diverse experimental applications.
Fluorescently labeled this compound analogs enable the visualization and localization of hERG channels in cellular and tissue contexts. By conjugating a fluorophore to this compound, researchers can track the distribution and dynamics of hERG channels using fluorescence microscopy techniques. While specific details on the synthesis of fluorescent this compound analogs were not extensively detailed in the provided search results, the general principle involves attaching a fluorescent dye to accessible amino acid residues without compromising the toxin's binding affinity researchgate.net. Such probes are invaluable for studying hERG channel expression patterns and subcellular localization researchgate.netresearchgate.net.
Radiolabeled this compound analogs are crucial tools for quantitative binding assays, allowing for the precise determination of hERG channel density and the affinity of competing ligands.
Iodination: Wild-type this compound has been successfully radiolabeled with iodine at tyrosine 11, producing mono- and di-iodinated derivatives that retain biological activity nih.gov.
Binding Characteristics: Mono-[125I]-BeKm-1 binds to hERG channel protein in purified membrane vesicles with picomolar affinity nih.gov. Equilibrium dissociation constant (Kd) values from saturation and kinetic binding analyses were reported as 13 pM and 14 pM, respectively nih.gov. The association and dissociation rates of [125I]-BeKm-1 are fast, with an association rate constant (kon) of 3.6 x 107 M-1s-1 and a dissociation rate constant (koff) of 0.005 s-1 nih.gov.
Competition Assays: Wild-type this compound displaces the binding of [125I]-BeKm-1 with half-maximal inhibitory concentrations (IC50) of 44 pM nih.gov. This radioligand is used in competition binding assays to assess the binding of other compounds to hERG channels google.comresearchgate.netsigmaaldrich.com. For example, the hERG blocker E-4031 can displace [125I]-BeKm-1 with an IC50 of 7 nM, consistent with separate but overlapping binding sites for peptide toxins and small molecule hERG inhibitors nih.govresearchgate.netsigmaaldrich.com.
Autoradiography: [125I]-BeKm-1 has also been utilized in autoradiographic studies on rat hearts, demonstrating dose-dependent binding and homogeneous distribution of hERG channels in the myocardium nih.gov.
Selenium analogs of this compound offer an alternative for assay development, particularly for mass spectrometry-based binding assays. Selenium is chemically similar to sulfur, allowing for minimal structural changes when substituted into sulfur-containing amino acids like cysteine google.com.
Synthesis: Selenium analogs of this compound can be synthesized using solid-phase synthesis techniques google.com. For instance, (SeC)7-BeKm-1 can be produced by covalently bonding methyl-seleno-cysteine to the first amino acid of this compound google.com.
Affinity: These selenium analogs are designed to retain high affinity for the hERG K+ channel, with reported Ki values typically in the range of 0.08 nM to 1.0 nM google.com. This ensures adequate sensitivity for competitive binding assays where the amount of the selenium analog bound to the hERG channel is quantified using mass spectrometry google.comgoogle.comjustia.commolaid.com.
Strategies for Modulating this compound Affinity and Selectivity through Chemical Modification
Chemical modifications of this compound represent a powerful strategy to fine-tune its affinity and selectivity for hERG channels, as well as to introduce novel functionalities.
Targeted Mutagenesis: As discussed in Section 6.2, site-specific mutations, particularly of residues like Lys18 and Arg20 in the helical region, are crucial for modulating binding affinity and selectivity smartox-biotech.comrcsb.orgacs.orgnih.gov. The unique location of this compound's binding site on the hERG channel's outer vestibule, distinct from the traditional pore-plugging mechanism of other toxins, provides opportunities for specific modifications smartox-biotech.comacs.orgnih.gov.
Conformational Rearrangement: The binding of this compound to hERG involves dynamic changes in binding free energy and conformational rearrangement at the interface of the peptide and the channel smartox-biotech.comacs.orgacs.org. Chemical modifications that influence these interactions can alter affinity.
Introduction of Non-Natural Amino Acids: While not explicitly detailed for this compound in the provided results, the broader field of peptide engineering often employs non-natural amino acids to introduce new chemical properties, enhance stability, or improve target interactions.
Conjugation of Functional Moieties: Beyond fluorescent and radiolabels, other chemical moieties can be conjugated to this compound to impart new functionalities, such as photosensitivity for light-controlled hERG modulation or the ability to form irreversible bonds for specific research applications nih.gov. The ease with which this compound can be modified makes it an ideal molecular platform for designing new hERG modulators with additional functionalities mdpi.comnih.gov.
Advanced Methodologies in Bekm 1 Research
Electrophysiological Techniques
Electrophysiological techniques are fundamental to understanding the functional impact of BeKm-1 on ion channels, particularly its modulation of hERG currents. These methods provide direct measurements of ion flow across cell membranes.
Whole-cell patch-clamp electrophysiology is a gold standard technique used to assess the effects of this compound on ion currents in living cells. This method has been extensively applied to study this compound's interaction with heterologously expressed hERG channels in HEK293 cells. wikipedia.orgebiohippo.comfishersci.ca
Key findings from whole-cell patch-clamp studies include:
Concentration-Dependent Blockade: this compound's inhibition of the hERG current (I(HERG)) is concentration-dependent. wikipedia.orgebiohippo.comfishersci.ca
Temperature-Dependent Effects: The blockade is also temperature-dependent. wikipedia.orgebiohippo.comfishersci.ca
Rapid Onset and Reversibility: this compound exhibits rapid onset and reversibility of hERG current blockade. wikipedia.orgebiohippo.comfishersci.ca
Voltage and Use Dependence: The blockade shows inverse voltage dependence, inverse dependence on the duration of depolarization, and reverse use- and frequency-dependence. wikipedia.orgebiohippo.comfishersci.ca
State-Dependent Blockade: this compound primarily blocks hERG channels through a closed (resting) state mechanism, although some open channel blockade has also been observed. wikipedia.orgfishersci.ca This preferential closed-state blockade distinguishes this compound from many small-molecule hERG blockers that typically target open/inactivated states. ebiohippo.comguidetoimmunopharmacology.org
A representative data point for this compound's potency on hERG channels is its half-maximal inhibitory concentration (IC50).
| Compound | Target Channel | Cell Line | IC50 (nM) | Reference |
| This compound | hERG1 | HEK-293 | 3.3 | wikipedia.org |
Studies utilizing varying voltage protocols and temperatures in whole-cell patch-clamp experiments have further elucidated the impact of these experimental conditions on the estimation of drug potency for compounds like this compound that preferentially block channels in the closed state. guidetoimmunopharmacology.org
Automated high-throughput patch-clamp (APC) systems have significantly advanced the efficiency of ion channel research, enabling rapid and comprehensive characterization of compounds like this compound. These systems are capable of recording from multiple cells in parallel, generating high-quality electrophysiological data with increased throughput. tocris.com
Key applications and findings using APC systems in this compound research include:
Affinity Comparison: APC systems have been employed to compare the affinity of this compound for hERG channels against other reference compounds, such as E-4031 and dofetilide (B1670870). wikidata.orgciteab.comrevvity.comnewdrugapprovals.org
Precise IC50 Determination: An automated patch-clamp study determined this compound's IC50 for hERG channels in HEK293 cells to be 1.9 nM. wikidata.orgciteab.com
Blockade Saturation: The blockade of hERG currents by this compound reached a plateau of 90% at a maximally effective dose of 100 nM, indicating that this compound is not a complete pore blocker. citeab.com
Screening and Safety Testing: These systems are well-suited for drug discovery, ion channel research, and safety testing, allowing for the acquisition of full dose-response curves from individual cells and achieving high data throughput, such as 5000 data points per day on a 96-cell system. tocris.com
| Compound | Target Channel | Cell Line | IC50 (nM) | Hill Number | Reference |
| This compound | hERG | HEK293 | 1.9 | 1.9 | wikidata.orgciteab.com |
| Dofetilide | hERG | HEK293 | 7.2 | 1.6 | wikidata.org |
| E-4031 | hERG | HEK293 | 30.6 | 1.3 | wikidata.org |
Dynamic clamp is an advanced electrophysiological technique that allows for the real-time injection of computed currents into a biological cell, effectively simulating ion channel activity or pharmacological interventions. This method provides a more physiologically relevant context for studying drug effects, particularly in complex cellular models like human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs). wikidata.org
Research using dynamic clamp methodologies has shown:
Repolarization Delay: this compound primarily impacts the late phase of repolarization in dynamically clamped hiPS-CMs. wikidata.org
Arrhythmic Events: The peptide induces early afterdepolarizations (EADs) and reduces spontaneous action potentials, intracellular calcium transients, and contraction frequencies. wikidata.orgciteab.com These effects are significant as they recapitulate key phenotypic features associated with arrhythmic risk in drug-induced Long QT Syndrome (LQTS). wikidata.orgciteab.com
Automaticity Arrest: At higher concentrations, this compound can lead to the arrest of automaticity in hiPS-CMs. citeab.com
Comprehensive Cardiac Safety Evaluation: The use of hiPS-CMs in conjunction with dynamic clamp provides a more comprehensive evaluation of potential cardiac liabilities, as these cells exhibit more relevant ion channel expression and signaling pathways compared to stable cell lines. wikidata.org
Spectroscopic and Imaging Techniques
Beyond functional electrophysiological assessments, spectroscopic and imaging techniques are crucial for elucidating the structural characteristics of this compound and its localization within cellular environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure of proteins and peptides in solution. For this compound, NMR has been instrumental in revealing its molecular architecture and identifying key residues involved in its interaction with target channels. nih.govuni.lu
Key structural insights obtained through NMR spectroscopy include:
Molecular Scaffold: The spatial structure of this compound, resolved by NMR, consists of a short alpha-helix and a triple-stranded antiparallel beta-sheet. wikipedia.orgnih.govwikipedia.org This structure is characteristic of a common molecular scaffold found in other short scorpion toxins. wikipedia.org
Critical Binding Residues: Combined with mutagenesis studies, NMR analysis has identified specific residues critical for this compound's binding to the hERG channel. These residues, including Tyr-11, Lys-18, Arg-20, and Lys-23, are notably located in the alpha-helix and the loop immediately following it, a departure from the "traditional" functional site in the beta-sheet of other short scorpion toxins. wikipedia.orgnih.govwikipedia.orgnih.govlatoxan.com
Specific Interactions: For instance, Arg20 plays a pivotal role, forming three distinct interactions (a salt bridge and hydrogen bonds) with the hERG channel vestibule. latoxan.com
Structural Homology and Functional Divergence: While this compound shares a 3D scaffold with toxins like charybdotoxin (B568394) (ChTx), mechanistic studies indicate that they employ different strategies to suppress currents through their respective target potassium channels. tocris.com
Confocal fluorescence microscopy is a high-resolution imaging technique used to visualize and study the localization of molecules within cells, providing spatial information about their distribution and interactions. This technique is particularly valuable for understanding where this compound exerts its effects within a cellular context.
Applications and findings using confocal fluorescence microscopy include:
Intracellular Calcium Dynamics: Confocal microscopy, coupled with calcium-sensitive dyes like Fluo-4 AM, has been used to monitor intracellular calcium transients (CaT) in hiPS-CMs in the presence of this compound. citeab.com These studies demonstrated that this compound significantly alters the shape and frequency of CaT in spontaneously beating cardiomyocytes. citeab.com
Fluorescent Labeling for Localization: this compound and other peptides can be fluorescently labeled (e.g., with fluorophores like Cyanine (B1664457) 5, FAM, or TAMRA) to enable the detection of ligand expression, or to localize and co-localize them within tissues or cells. newdrugapprovals.orglatoxan.comnih.govionbiosciences.comguidetomalariapharmacology.org
Imaging of Ligand-Receptor Interactions: Fluorescently labeled ligands are essential pharmacological tools for studying receptor localization, trafficking, and signaling processes through fluorescence imaging, including confocal microscopy. ionbiosciences.comguidetomalariapharmacology.org This allows for the visualization of subcellular localization patterns of the protein of interest. nih.gov
Biochemical and Biophysical Assay Development
The development of robust biochemical and biophysical assays is fundamental to elucidating the precise mechanisms by which this compound interacts with its target, the hERG channel. These methodologies provide quantitative data on binding affinity, kinetics, and the impact of structural modifications on this compound's activity. This compound's high selectivity for hERG channels, over a panel of other potassium channels, makes it an ideal probe for these studies. tocris.comsmartox-biotech.comrndsystems.com
Competition Binding Assays (e.g., Radioligand Competition Assays)
Radioligand competition assays are a cornerstone in characterizing the binding properties of this compound and evaluating the ability of other compounds to compete for its binding site on the hERG channel. These assays typically utilize a radiolabeled form of this compound, such as mono-[125I]-BeKm-1, which is iodinated at tyrosine 11. nih.govgoogle.com
Assay Methodology and Conditions: A common setup for homogeneous [125I]-BeKm-1 competition assays involves the use of hERG K+ channel membranes, often derived from transfected human embryonic kidney (HEK-293) cells (e.g., Perkin Elmer's hERG/HEK-293 cell line clone 16), in conjunction with FlashBlue GPCR beads. google.comgoogle.com
Typical assay conditions include:
Buffer Composition: 20 mM Hepes/Tris pH 7.2, 100 μM KCl, and 0.5% Bovine Serum Albumin (BSA). google.comgoogle.com
Radioligand Concentration: The radioligand is used at its equilibrium dissociation constant (K_d) concentration, for instance, 0.17 nM for the FlashBlue assay. google.comgoogle.com
Membrane and Bead Quantities: Assays may utilize 1.25 μg of hERG K+ channel membranes and 62.5 μg of FlashBlue GPCR beads per well. google.comgoogle.com
Total Assay Volume: A total assay volume of 40 μl is often used in 384-well white Optiplates. google.comgoogle.com
Incubation: Plates are typically incubated for one hour at room temperature. google.comgoogle.com
Separation: After incubation, filtration steps are crucial, involving aspiration and washing with ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.3, 150 mM NaCl) over GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI). revvity.com
Detailed Research Findings: Studies using radioligand competition assays have provided critical insights into this compound's interaction with hERG. The equilibrium dissociation constant (K_d) for mono-[125I]-BeKm-1 binding to hERG channel protein in purified membrane vesicles from HEK-293 cells has been determined to be as low as 13 pM from saturation analysis and 14 pM from kinetic binding analysis under optimized conditions. nih.gov The association and dissociation rates are relatively fast, with an association rate constant (k_on) of 3.6 x 10^7 M^-1s^-1 and a dissociation rate constant (k_off) of 0.005 s^-1. nih.gov
Wild-type this compound effectively displaces the binding of [125I]-BeKm-1, exhibiting a half-maximal inhibitory concentration (IC50) of 44 pM. nih.gov In contrast, a this compound mutant, this compound-K18A, where a key interaction site is disrupted, shows a significant reduction in affinity, more than 300-fold lower compared to the wild-type toxin. nih.gov The classical rapid delayed rectifier current (IKr) blocker E-4031 has also been shown to reduce [125I]-BeKm-1 binding to the hERG channel with an IC50 of 7 nM. nih.gov
This compound is known to selectively inhibit hERG channels with IC50 values typically in the low nanomolar range, ranging from 3.3 nM to 21.67 nM depending on the specific assay conditions and cell system used. smartox-biotech.comnih.govmerckmillipore.commdpi.com This peptide is understood to bind to the extracellular S5-pore linker region of the hERG channel, interacting with both its resting and activated states, and unbinding in the inactivated state. wikipedia.orgcreative-peptides.comresearchgate.net Key residues such as Tyr-11, Lys-18, Arg-20, and Lys-23, located within the alpha-helix and an adjacent loop, are crucial for its binding to the hERG channel. wikipedia.orgcreative-peptides.comresearchgate.net
Table 1: Key Binding Parameters of this compound to hERG Channel
| Parameter | Value | Conditions/Notes | Source |
| K_d ([125I]-BeKm-1) | 13 pM | Saturation binding analysis in hERG-HEK membrane vesicles | nih.gov |
| K_d ([125I]-BeKm-1) | 14 pM | Kinetic binding analysis in hERG-HEK membrane vesicles | nih.gov |
| K_d ([125I]-BeKm-1) | 0.17 nM | FlashBlue assay | google.comgoogle.com |
| K_d ([125I]-BeKm-1) | 0.03 nM | General hERG K+ channel membrane assay | revvity.com |
| k_on ([125I]-BeKm-1) | 3.6 x 10^7 M^-1s^-1 | Association rate constant | nih.gov |
| k_off ([125I]-BeKm-1) | 0.005 s^-1 | Dissociation rate constant | nih.gov |
| IC50 (Wild-type this compound) | 44 pM | Displacement of [125I]-BeKm-1 binding | nih.gov |
| IC50 (Wild-type this compound) | 3.3 nM | hERG1 channels expressed in HEK-293 cells | smartox-biotech.commerckmillipore.com |
| IC50 (Wild-type this compound) | 7 nM | Electrophysiological patch-clamp recordings | nih.gov |
| IC50 (Wild-type this compound) | 10-30 nM | hERG1 + KCNE1 combination transiently expressed in HEK-293 cells | smartox-biotech.com |
| IC50 (Wild-type this compound) | 21.67 ± 2.76 nM | hERG-wt in Xenopus oocytes | mdpi.com |
| IC50 (this compound-K18A mutant) | >300-fold decrease | Affinity compared to wild-type this compound in competition experiments | nih.gov |
| IC50 (E-4031) | 7 nM | Reduction of [125I]-BeKm-1 binding to hERG channel | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound, particularly for synthetic or recombinant preparations. This method ensures the quality and consistency of the compound used in research, which is crucial for obtaining reliable and reproducible experimental results. smartox-biotech.commerckmillipore.commdpi.com
Methodology and Parameters: The purification of this compound, including its recombinant forms or analogs, frequently employs reverse-phase HPLC (RP-HPLC). This technique leverages the differential partitioning of molecules between a stationary phase and a mobile phase to achieve separation. google.commdpi.com
Specific HPLC conditions reported for the purification and analysis of this compound and its analogs include:
Columns: Preparative purification may utilize columns such as Hamilton PRP-1 (25x250 mm; 10 mm beads) followed by Phenomenex "Luna (2)" C18 (10 mm, 100 A, 1" column). Analytical runs are often performed on smaller C18 columns, such as Luna (2), 5 mm, 100 A, 4.6x250 mm, on systems like an Agilent 1100 HPLC. google.com
Mobile Phase: A common mobile phase system consists of Buffer A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) and Buffer B (e.g., 0.1% TFA in acetonitrile). google.com
Flow Rate: Flow rates vary depending on the column size and application, with preparative runs at 40 mL/min or 9 mL/min, and analytical runs typically at 1 mL/min. google.com
Detection Wavelength: Detection is commonly performed using UV absorbance, with wavelengths such as 230 nm for preparative steps and 210 nm for analytical assessments. google.com
Gradient Elution: A gradient elution program is applied to separate the target peptide from impurities, for example, a gradient from 10% to 40% Buffer B over 80 minutes for preparative purification or 100 minutes for analytical runs. google.com
Purity assessment by HPLC involves injecting a solvent blank, a standard of known concentration, and the sample. By comparing the chromatograms, specifically the peak areas and retention times, impurities can be identified and quantified. The purity of this compound is typically reported as ≥98% by HPLC. smartox-biotech.commerckmillipore.comchromforum.org
Preclinical Functional Characterization of Bekm 1
Investigation in Heterologous Expression Systems (e.g., HEK-293 cells)
BeKm-1 functions as a highly potent and selective blocker of the hERG (Kv11.1) potassium channel. guidetopharmacology.orgtocris.comnewdrugapprovals.orgbio-techne.com Studies conducted in HEK-293 cells, which are commonly used heterologous expression systems for hERG channels, have provided detailed insights into its inhibitory efficacy. This compound exhibits a high affinity for hERG channels, blocking them predominantly from the extracellular face and preferentially interacting with channels in the closed (resting) state. guidetopharmacology.orgwikipedia.orgmims.comwikidoc.orgtocris.comnih.govwikipedia.orgwikidata.orgnih.gov
Comparative dose-response analyses in HEK-293 cells overexpressing hERG channels have shown that this compound is more potent than other well-known hERG blockers such as dofetilide (B1670870) and E4031. The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 1.9 nM, with a Hill number of 1.9. In contrast, dofetilide and E4031 showed IC₅₀ values of 7.2 nM (Hill number 1.6) and 30.6 nM (Hill number 1.3), respectively. mims.com Another study reported an IC₅₀ of 3.3 nM for this compound's inhibition of hERG1 channels. guidetopharmacology.orgebiohippo.com
Beyond hERG1, this compound demonstrates remarkable selectivity, showing no inhibitory effect at concentrations up to 100 nM on a panel of other potassium channels, including hEAG, hSK1, rSK2, hIK, hBK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels, with only a minimal effect observed on rELK1. guidetopharmacology.org
Data on hERG Current Inhibition in HEK-293 Cells:
| Compound | IC₅₀ (nM) | Hill Number |
| This compound | 1.9 | 1.9 |
| Dofetilide | 7.2 | 1.6 |
| E4031 | 30.6 | 1.3 |
Note: Data derived from dose-response curves of hERG current inhibition in HEK293 cells. mims.com
Radioligand binding assays using [¹²⁵I]-BeKm-1 have also been employed to assess hERG blockade. These assays have shown distinct results compared to those using [³H]-dofetilide and [³H]-astemizole, with hERG inhibitors sometimes exhibiting low potency partial inhibition or even potentiation of radioligand binding, suggesting unique interaction mechanisms for this compound.
Assessment in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPS-CMs)
This compound's impact on cardiac function has been extensively assessed in human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs), which serve as an integrated cellular model for studying drug-induced LQTS. mims.comwikidoc.orgtocris.comnih.govwikidata.org In these models, this compound delays cardiomyocyte repolarization, leading to the induction of early afterdepolarizations (EADs) and a reduction in spontaneous action potentials, calcium transients, and contraction frequencies. These effects collectively recapitulate critical phenotypic features associated with arrhythmic risk in drug-induced LQTS. mims.comwikidoc.orgtocris.comnih.govwikidata.org
Exposure to this compound significantly alters the action potential (AP) dynamics of hiPS-CMs. A concentration of 5 nM this compound has been shown to impact both the shape and frequency of spontaneous action potentials. mims.com The peptide notably delays the repolarization phase of the action potential. mims.com This delay manifests as an increase in action potential durations (APDs) at various repolarization points, specifically APD₃₀, APD₅₀, and APD₉₀. mims.com For instance, the photoactivation of 200 nM caged-BeKm-1 resulted in a significant 1.3-fold increase in both APD₇₀ and APD₉₀ durations in hiPS-CMs. Furthermore, 5 nM this compound affects the maximum diastolic potential (MDP), overshoot, and maximal upstroke velocity (dV/dtmax) of the action potentials. mims.com
This compound primarily influences the late phase of repolarization in hiPS-CMs. mims.com This modulation leads to alterations in the spontaneous action potential shape and frequency. mims.com Analysis of consecutive action potentials using Poincaré plots has revealed changes in AP frequency variability in the presence of this compound, indicating a disruption of normal cardiac rhythmicity. mims.com
A critical finding in hiPS-CM studies is this compound's ability to induce early afterdepolarizations (EADs). mims.comwikidoc.orgtocris.comnih.govwikidata.org EADs are pathological voltage oscillations that occur during the repolarization phase of cardiac action potentials and are considered significant precursors to cardiac arrhythmias, including Torsades de pointes (TdP). Specifically, 5 nM this compound has been shown to induce cellular arrhythmic events in hiPS-CMs. mims.com In experiments involving photoactivatable this compound analogues, uncaging of the compound led to the induction of EADs in 47% of hiPS-CMs, further demonstrating its proarrhythmic potential.
Studies in Isolated Organ Models (e.g., Rabbit Heart)
Investigations in isolated organ models, such as the rabbit heart, have further corroborated the proarrhythmic effects of this compound. In these studies, this compound was found to prolong the corrected QT (QTc) interval in a dose-dependent manner. guidetopharmacology.orgtocris.comnewdrugapprovals.orgbio-techne.comnih.gov Perfusion of isolated rabbit hearts with this compound resulted in significant QTc interval prolongation, with increases of 4.7% at 10 nM and 16.3% at 100 nM. guidetopharmacology.orgnih.gov This effect is comparable to that observed with other known hERG blockers like dofetilide and E-4031. guidetopharmacology.orgnih.gov The isolated rabbit heart assay has proven to be a valuable model for measuring QTc changes induced by specific hERG inhibition by peptides that interact with the external pore region of the channel. guidetopharmacology.orgnih.gov
In Langendorff-perfused rat hearts, a caged version of this compound (250 nmol/L) initially showed minimal effects on interbeat intervals (IBIs). However, subsequent 3-minute illumination of the right atrium, which uncaged this compound, produced bradycardia, characterized by a significant increase in IBIs (25.7 ± 2.9%). This demonstrates the ability of this compound to modulate cardiac rhythm in an intact organ system.
Electrophysiological Measurements in Perfused Organs
Studies employing perfused organ models have provided detailed insights into the electrophysiological impact of this compound, particularly on cardiac tissue. These models allow for the assessment of the compound's effects in a more physiologically relevant context, preserving the complex interplay of ion channels and cellular structures.
Effects on Isolated Rabbit Hearts
In spontaneously beating, isolated rabbit hearts, this compound has been shown to induce a significant and concentration-dependent prolongation of the QTc interval nih.govguidetoimmunopharmacology.orgwikipedia.orgnewdrugapprovals.org. This effect is consistent with its known role as a hERG channel blocker, as hERG inhibition is a primary mechanism for QTc prolongation newdrugapprovals.org.
Table 1: Effect of this compound on QTc Interval in Isolated Rabbit Hearts
| Concentration of this compound | QTc Interval Prolongation (%) | Reference |
| 10 nM | 4.7 | guidetoimmunopharmacology.orgwikipedia.orgnewdrugapprovals.org |
| 100 nM | 16.3 | guidetoimmunopharmacology.orgwikipedia.orgnewdrugapprovals.org |
These findings underscore this compound's capacity to modulate cardiac repolarization in an intact organ system, demonstrating its utility as a pharmacological tool for investigating hERG channel function and its contribution to cardiac rhythm.
Impact on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPS-CMs)
Electrophysiological assessments of hiPS-CMs have further elucidated the cellular mechanisms underlying this compound's effects. This compound delays cardiomyocyte repolarization and can induce early afterdepolarizations (EADs), which are critical phenotypic features associated with arrhythmic risk in drug-induced LQTS wikipedia.orgwikipedia.orgtocris.comwikidata.org. The peptide also reduces spontaneous action potentials, calcium transients, and contraction frequencies in these cells wikipedia.orgwikipedia.orgtocris.com.
Quantitative analysis of action potential (AP) characteristics in hiPS-CMs treated with this compound revealed several significant alterations:
Table 2: Electrophysiological Parameters in hiPS-CMs with 5 nM this compound Application
| Parameter | Vehicle (Mean ± SEM) | This compound (Mean ± SEM) | Change (Fold/Value) | Reference |
| AP Frequency (Hz) | 2.50 ± 0.20 | 0.70 ± 0.26 | Decrease | wikidata.org |
| Maximum Diastolic Potential (mV) | -52.2 ± 1.7 | -36.1 ± 2.3 | Depolarization | wikidata.org |
| Maximal Upstroke Velocity (mV/s) | 6.9 ± 0.9 | 4.6 ± 0.9 | 1.5-fold reduction | wikidata.org |
Furthermore, this compound exhibits a high affinity for hERG channels, with an IC50 value of 1.9 nM for hERG current inhibition in HEK293 cells wikipedia.orgwikidata.org. This potency is notably higher than that of other well-known hERG blockers like dofetilide (IC50 = 7.2 nM) and E-4031 (IC50 = 30.6 nM) wikipedia.orgwikidata.org.
Effects on Perfused Rat Hearts
In Langendorff-perfused rat hearts, the application of a caged derivative of this compound, followed by photoactivation, demonstrated direct control over cardiac electrical activity. Uncaging of this compound in this model triggered bradycardia (a decrease in heart rate) and disturbed cardiac conduction within the atria mims.comiiab.me. This highlights the potential of this compound, and its photoactivatable derivatives, as tools for precisely manipulating cardiac rhythm in a spatially and temporally controlled manner.
Modulation of Erg Channels in Purkinje Cells
Beyond cardiac tissue, this compound's effects have also been investigated in neuronal contexts, specifically in Purkinje cells from neonatal mouse cerebellar slices. In these cells, this compound (at 100 nM) was observed to reduce peak erg tail currents, with varying degrees of inhibition depending on the specific erg subunit: 50 ± 4% for erg1a, 100% for erg2, and 33 ± 2% for erg3. These findings suggest that erg channels in Purkinje cells may be composed of heteromeric erg1/erg3 or modified erg1 channels, and this compound serves as a valuable probe for dissecting the subunit composition and functional properties of these channels in neural tissue.
Table 3: Inhibition of Erg Subunit Currents by 100 nM this compound in HEK293 Cells
| Erg Subunit | Reduction of Peak Erg Tail Current (%) | Reference |
| erg1a | 50 ± 4 | |
| erg2 | 100 | |
| erg3 | 33 ± 2 |
Theoretical and Computational Modeling of Bekm 1 Interactions
Homology Modeling of Ion Channel Structures
The absence of an experimentally determined crystal structure for the hERG channel necessitates the use of homology modeling to construct its three-dimensional structure for computational studies. acs.orgacs.org A "segment-assembly homology modeling method" has been successfully employed to build the closed-state hERG structure, with particular attention paid to its unusually long S5P linker. smartox-biotech.comacs.orgacs.orgnih.gov
This modeling approach often utilizes available structures of related potassium channels, such as the bacterial KcsA channel, Kv1.2, and Kv1.2/2.1 chimera channels, as templates for conserved elements. acs.org Regions lacking homologous templates are modeled using de novo protein design suites, followed by refinement through all-atom molecular dynamics simulations. acs.org The constructed hERG model has been described as exhibiting a "petunia" shape, characterized by four symmetrically distributed S5P segments that decentralize. smartox-biotech.comacs.orgacs.orgnih.gov
Protein-Protein Docking Simulations for Complex Formation
Protein-protein docking simulations are a fundamental computational method used to predict the spatial arrangement and interaction interface between BeKm-1 and the hERG channel. smartox-biotech.comacs.orgacs.orgnih.govitu.edu.tr This technique is crucial for screening and identifying plausible this compound-hERG complex structures. smartox-biotech.comacs.orgacs.orgnih.gov
These docking simulations are frequently guided by experimental data, such as double-mutant cycle analysis, to derive accurate in silico models of the hERG-BeKm-1 complex. nih.govresearchgate.netzenodo.org A key finding from these simulations is that this compound primarily utilizes its helical region to associate with the outer vestibule of the hERG channel. smartox-biotech.comacs.orgacs.orgnih.gov
Molecular Dynamics (MD) Simulations of this compound – Target Interactions
Molecular Dynamics (MD) simulations are extensively employed to investigate the specific binding and dynamic behavior of this compound in complex with the hERG potassium channel. smartox-biotech.comacs.orgacs.orgnih.govitu.edu.trnih.govresearchgate.netzenodo.org These simulations provide crucial insights into the conformational changes and rearrangements that occur at the this compound/hERG interface during the binding process. smartox-biotech.comacs.orgnih.gov
MD simulations have revealed that the molecular recognition between this compound and the hERG channel is mediated by a synergistic effect involving both electrostatic and van der Waals interactions. This contrasts with classical peptide-K+ channel interactions, which are often predominantly driven by electrostatic forces. smartox-biotech.comacs.orgacs.orgnih.gov
Specific residues within this compound have been identified as critical for its interaction with hERG. Lysine 18 (Lys18) of this compound is shown to plug its side chain into the channel's selectivity filter, while Arginine 20 (Arg20) forms multiple hydrogen bonds with spatially neighboring residues in the hERG channel. smartox-biotech.comacs.orgacs.orgnih.govnih.gov A 500 ns GROMACS MD trajectory of the hERG-BeKm-1 complex has been made available, enabling detailed analysis of intermolecular contacts and per-residue interaction energies. zenodo.org
Table 1: Key this compound Residues and Their Interactions with hERG
| This compound Residue | Role in hERG Interaction (MD Simulations) | Interaction Type | References |
| Lys18 | Plugs side chain into selectivity filter | Electrostatic | smartox-biotech.comacs.orgacs.orgnih.gov |
| Arg20 | Forms hydrogen bonds with hERG residues | Hydrogen bonds, Salt bridge | smartox-biotech.comacs.orgacs.orgnih.govnih.govresearchgate.net |
| Helical Region | Associates with channel outer vestibule | General binding | smartox-biotech.comacs.orgacs.orgnih.gov |
Computational Alanine-Scanning Mutagenesis for Interaction Validation
Computational alanine-scanning mutagenesis is a powerful technique used to validate predicted protein-protein complexes and identify "hot spots"—amino acid residues that are energetically important at the interaction interface. smartox-biotech.comacs.orgnih.govnih.govbakerlab.org This method involves computationally replacing individual interface residues with alanine (B10760859) and calculating the effect on the binding free energy, analogous to experimental alanine-scanning mutagenesis. bakerlab.org
For the this compound-hERG complex, computational alanine-scanning results have shown a good correlation with experimental data, thereby validating the computationally predicted complex structures. smartox-biotech.comacs.orgacs.orgnih.gov Studies have indicated that residues located along the α-helix of this compound are crucial for its suppressive effect on hERG. nih.gov Notably, computational alanine-scanning, along with other computational methods, has highlighted the indispensable role of Arg20 in this compound, demonstrating that it forms a salt bridge and hydrogen bonds with the hERG channel vestibule. nih.govresearchgate.net Mutation of this residue, even to lysine, significantly weakens these interactions, underscoring its importance in this compound's activity. nih.govresearchgate.net
Integration of Computational Predictions with Experimental Data
The integration of computational predictions with experimental data is a critical step in validating theoretical models and achieving a comprehensive understanding of this compound's interactions. smartox-biotech.comacs.orgacs.orgacs.orgnih.govnih.govresearchgate.netresearchgate.net For this compound, computational models derived from homology modeling, protein-protein docking, and molecular dynamics simulations are rigorously validated by correlating their findings with experimental results obtained from techniques such as patch-clamp electrophysiology and site-directed mutagenesis studies. smartox-biotech.comacs.orgacs.orgnih.govnih.gov
For example, the outcomes of computational alanine-scanning have been shown to correlate well with experimental mutagenesis data concerning this compound's binding to hERG. smartox-biotech.comacs.orgacs.orgnih.gov Furthermore, experimental double-mutant cycle analysis data has been instrumental in guiding and refining molecular dynamics and ensemble docking simulations for the hERG-BeKm-1 complex, leading to more accurate in silico models. nih.govresearchgate.netzenodo.org The observed decrease in hERG activity upon experimental mutation of this compound residues, such as the R20K mutant, aligns consistently with computational predictions regarding the functional importance of these specific amino acids. nih.govresearchgate.net This synergistic approach enhances the reliability of the predicted interaction mechanisms and provides a robust framework for understanding this compound's selective inhibition of the hERG channel.
Future Directions and Emerging Research Avenues for Bekm 1
Exploration of BeKm-1 as a Scaffold for Novel Modulator Design
This compound is recognized as an easily modifiable peptide, making it an ideal molecular platform for the rational design of novel hERG channel modulators researchgate.netnih.gov. Its ability to selectively interact with the extracellular face of the hERG channel distinguishes it from many reference compounds that act intracellularly, providing a unique template for drug development researchgate.netnih.gov.
Research indicates that this compound shares a three-dimensional scaffold with charybdotoxin (B568394) (ChTx), another well-studied potassium channel blocker, yet they employ distinct mechanisms of action on their respective target channels nih.gov. This mechanistic divergence, coupled with this compound's hERG specificity, offers a basis for developing new compounds with tailored pharmacological profiles. Efforts have successfully demonstrated that chemical groups, such as fluorescent moieties, can be attached to this compound while largely retaining its specificity and affinity for hERG, validating its utility as a scaffold for creating modified derivatives researchgate.net. These insights are crucial for designing compounds that can either block or modulate hERG activity with improved precision, potentially leading to safer and more effective therapeutics by designing out hERG-related liabilities from potential drug molecules researchgate.net.
Key characteristics supporting this compound as a scaffold:
| Characteristic | Implication for Modulator Design |
| Easily Modifiable | Allows for chemical modifications to alter properties. researchgate.netnih.gov |
| Extracellular Binding | Provides a unique interaction site for targeted modulation. researchgate.netnih.gov |
| hERG Specificity | Reduces off-target effects, enhancing therapeutic potential. researchgate.netnih.govsmartox-biotech.com |
| Defined 3D Scaffold | Offers a structural template for rational design. nih.gov |
Application of this compound in Advanced Structural Biology Studies (e.g., Cryo-EM)
This compound serves as a critical molecular probe for understanding the structural intricacies of the hERG potassium channel. While the individual structures of hERG and this compound have been resolved, the precise atomic-level structure of their complex remains unknown nih.gov. This knowledge gap presents a significant opportunity for advanced structural biology techniques, particularly cryo-electron microscopy (Cryo-EM).
Cryo-EM has revolutionized structural biology by enabling the visualization of biological molecules, including challenging membrane proteins and large macromolecular complexes, at near-atomic resolution in their native states taylorfrancis.comcreative-biostructure.com. This technique is invaluable for elucidating the detailed structural information of drug targets and their interactions with ligands, which is essential for rational drug design creative-biostructure.com. Although in silico models of the hERG-BeKm-1 complex have been developed using molecular dynamics and ensemble docking, highlighting the critical role of residues like Arg20 in binding, an experimental high-resolution structure of this complex would provide unprecedented insights nih.gov. Future research is expected to leverage Cryo-EM to resolve the hERG-BeKm-1 complex, offering a deeper understanding of the molecular recognition between the toxin and the channel, and potentially revealing conformational changes induced upon binding mdpi.com.
Refinement of Computational Models for Predictive Drug Design
Computational methods play a pivotal role in understanding this compound's interaction with hERG and in guiding the design of new modulators. Molecular dynamics simulations and ensemble docking have been successfully employed to create in silico models of the hERG-BeKm-1 complex, identifying key residues such as Arg20 that are indispensable for its blocking activity researchgate.netnih.gov. These computational models are not merely descriptive but are crucial for future drug design attempts researchgate.netnih.gov.
The refinement of these computational models is an ongoing and vital area of research. Advanced computational tools are continuously being developed to study toxin-channel interactions, elucidate mechanisms of action, and predict the binding affinities and specificities of novel compounds dntb.gov.uamdpi.com. For instance, studies are exploring the influence of heteroatoms on hERG blocker activity and utilizing machine learning-based classifiers to develop more accurate quantitative structure-activity relationship (QSAR) models acs.org. Such refinements in computational predictive drug design, particularly when integrated with experimental data from this compound and its analogs, promise to accelerate the discovery and optimization of new ion channel modulators with desired pharmacological properties acs.org.
| Computational Method | Application in this compound Research |
| Molecular Dynamics (MD) | Simulating toxin-channel interactions, identifying key binding residues. researchgate.netnih.govmdpi.com |
| Ensemble Docking | Predicting binding poses and affinities of this compound to hERG. researchgate.netnih.gov |
| QSAR Modeling | Developing predictive models for hERG blocker activity based on chemical features. acs.org |
| Machine Learning Classifiers | Enhancing the accuracy and predictive power of drug design models. acs.org |
Development of this compound-Based Probes for Ion Channel Research
This compound's high specificity for the hERG channel makes it an excellent candidate for developing molecular probes to investigate ion channel function and structure. Research has already focused on creating fluorescent derivatives of this compound by linking the natural peptide to fluorescent probes, such as cyanine (B1664457) 5 (Cy5), at specific residues researchgate.netresearchgate.net. These modified analogues, while sometimes exhibiting slightly reduced affinity, generally retain their specificity for the hERG channel in electrophysiological experiments researchgate.net.
The development of such this compound-based probes is crucial for various ion channel research applications. These probes can serve as molecular tools to:
Visualize hERG channel distribution and dynamics in living cells.
Monitor channel conformational changes in real-time.
Facilitate high-throughput screening assays for new hERG modulators.
Characterize the structural features and conformational changes of potassium channels, particularly the hERG channel's unusual turret region mdpi.com.
The ongoing effort to maintain toxin specificity and affinity during chemical modification is paramount for the successful development of these advanced molecular tools researchgate.net.
Investigation of this compound and Analogs in New Preclinical Disease Models
The therapeutic potential of this compound and its analogs extends beyond its well-known hERG blocking activity in cardiac safety pharmacology. Ion channels are increasingly recognized as attractive drug targets for a wide array of diseases, including neurological, cardiovascular, metabolic disorders, cancer, and immunological conditions researchgate.netmdpi.com.
Future investigations are exploring this compound's utility in new preclinical disease models:
Cardiac Models: this compound serves as a valuable reference compound in human-induced pluripotent stem cell-derived cardiomyocyte (hiPS-CM) models. These models accurately recapitulate critical features of drug-induced LQTS, providing a robust platform for assessing potential arrhythmogenic risk and for developing new hERG modulators researchgate.netnih.gov.
Neurological Disorders: Molecules incorporating peptide antagonists of ion channels, including those like this compound that target the M current, are being investigated for their potential in treating conditions such as Alzheimer's disease and for enhancing cognition in preclinical rat models google.com.
Oncology and Autoimmune Diseases: hERG channel blockade has been associated with various forms of cancer, and scorpion toxins, including this compound, have shown antiproliferative activities researchgate.netfrontiersin.org. Furthermore, toxins inhibiting specific potassium channels (e.g., Kv1.3) are considered potential bioactive molecules for treating autoimmune diseases frontiersin.org. This suggests a broader scope for this compound and its analogs in exploring new therapeutic avenues beyond cardiovascular safety.
Q & A
Q. What is the molecular mechanism by which BeKm-1 inhibits the hERG potassium channel?
this compound binds to the outer vestibule of the hERG channel near the pore entrance, stabilizing the closed state without fully occluding ion flux. This interaction involves key residues in the S5-P helix (Arg582, Ile583, Tyr597) and the pore entrance (Ser631). Its binding alters voltage-dependent gating kinetics, prolonging action potential duration in cardiomyocytes. Methodologically, this mechanism was elucidated using mutagenesis, electrophysiology (patch-clamp), and structural modeling .
Q. Which experimental models are commonly used to study this compound's effects on cardiac electrophysiology?
Key models include:
- HEK293 cells expressing hERG for high-throughput patch-clamp studies (e.g., IC50 determination).
- Human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) to assess action potential modifications (e.g., reduced frequency and increased rhythm variability).
- Zebrafish larvae for in vivo cardiac rhythm analysis, leveraging their transparency and hERG homology (zERG). These models require standardized protocols to ensure reproducibility, particularly for voltage-clamp conditions and compound administration .
Q. How does this compound's inhibitory potency compare to classical hERG blockers like E4031 and dofetilide?
this compound exhibits higher affinity, with an IC50 of 1.9 nM in HEK293 cells, compared to E4031 (30.6 nM) and dofetilide (7.2 nM). However, it achieves only ~90% maximal block, unlike dofetilide (>99%). This partial blockade is critical for studying residual hERG activity in arrhythmia models. Dose-response curves and automated patch-clamp systems are essential for such comparisons .
Q. What structural features of this compound determine its specificity for hERG over other potassium channels?
this compound’s unique α-helix and loop residues (e.g., Arg27, Phe32) mediate hERG-specific binding, unlike β-sheet-dependent interactions in most scorpion toxins. Alanine-scanning mutagenesis and NMR structural analysis revealed that substitutions at these positions reduce binding affinity without abolishing activity. Computational docking simulations further validate these findings .
Advanced Research Questions
Q. How can conflicting data on this compound's binding site be resolved in structural studies?
Discrepancies arise from differences in experimental conditions (e.g., channel state, toxin concentration). To resolve these:
- Perform state-specific electrophysiology (resting vs. inactivated states).
- Use cryo-EM or X-ray crystallography to capture toxin-channel complexes in multiple conformations.
- Validate with mutagenesis targeting putative contact residues (e.g., Ser631Ala). Evidence shows this compound unbinds during hERG inactivation, highlighting the need for dynamic conformational analysis .
Q. Why does this compound cause partial hERG blockade, and how does this impact experimental design?
this compound’s partial inhibition (~90% at 100 nM) stems from its non-occlusive binding above the pore. This property is exploited to study:
Q. What methodologies are used to design fluorescent this compound analogs without compromising activity?
Fluorescent derivatives (e.g., Cy5-labeled this compound) are synthesized via:
- Site-specific conjugation to non-critical residues (e.g., Lys side chains).
- Activity validation using patch-clamp assays and competitive binding studies. These analogs enable real-time visualization of hERG trafficking and toxin localization .
Q. How does this compound interact with hERG channel activators like PD307243 or NS1643?
this compound potentiates PD307243’s activator effect but suppresses NS1643’s. This divergence arises from:
Q. What experimental approaches reveal this compound's state-dependent binding to hERG?
- Voltage-clamp protocols cycling channels through resting, activated, and inactivated states.
- Toxin wash-in/wash-out kinetics during specific voltage steps.
- Fluorescence quenching assays to monitor binding in real-time. Data show this compound unbinds during inactivation, necessitating protocols that account for voltage-dependent conformational changes .
Q. How can this compound be applied in vivo to study cardiac conduction abnormalities?
- Caged this compound enables spatiotemporal control via photoactivation in Langendorff-perfused hearts or zebrafish larvae.
- Localized administration (e.g., right atrial injection) to assess region-specific conduction delays.
- Telemetry in animal models to monitor long-term arrhythmogenic effects.
These methods require rigorous dose calibration to avoid off-target effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
